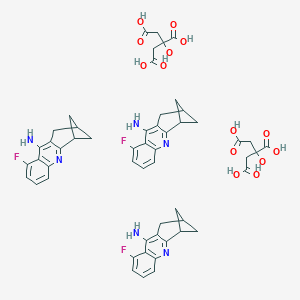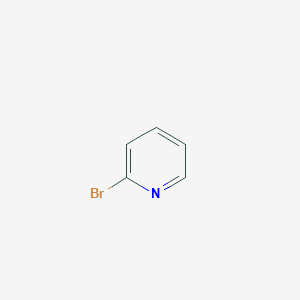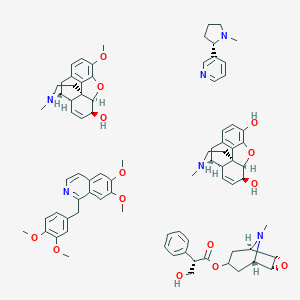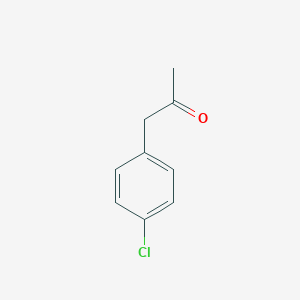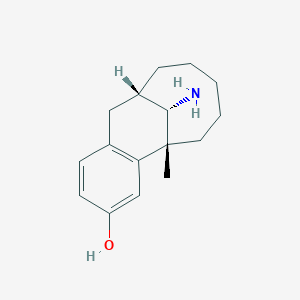
Dezocine
Übersicht
Beschreibung
Dezocine is a synthetic opioid analgesic that was first synthesized in the 1970s. It is used primarily for the treatment of moderate to severe pain. This compound acts as a mixed agonist-antagonist at opioid receptors, which means it can both activate and block these receptors. This unique property allows it to provide effective pain relief while minimizing some of the adverse effects commonly associated with other opioids .
Wissenschaftliche Forschungsanwendungen
Dezocin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Dezocin wird als Referenzverbindung bei der Untersuchung von Opioidrezeptor-Interaktionen und der Entwicklung neuer Analgetika verwendet.
Biologie: Es wird in der Forschung verwendet, um Schmerzmechanismen und die Rolle von Opioidrezeptoren bei der Schmerzmodulation zu verstehen.
Medizin: Dezocin wird ausgiebig auf seine analgetischen Eigenschaften und seinen potenziellen Einsatz bei der Schmerzbehandlung, insbesondere bei postoperativen und Krebsschmerzen, untersucht.
Industrie: Dezocin wird in der pharmazeutischen Industrie zur Entwicklung von Schmerzmitteln verwendet
5. Wirkmechanismus
Dezocin entfaltet seine Wirkung durch Bindung an Opioidrezeptoren im zentralen Nervensystem. Es wirkt als partieller Agonist am μ-Opioidrezeptor und als Antagonist am κ-Opioidrezeptor. Diese Doppelfunktion trägt zur Modulation der Schmerzempfindung und der emotionalen Reaktion auf Schmerz bei. Dezocin hemmt auch die Wiederaufnahme von Noradrenalin und Serotonin, was zu seinen analgetischen Wirkungen beiträgt .
Ähnliche Verbindungen:
Morphin: Ein vollständiger Agonist am μ-Opioidrezeptor, der bei schweren Schmerzen eingesetzt wird.
Pentazocin: Ein gemischter Agonist-Antagonist wie Dezocin, jedoch mit unterschiedlichen Rezeptoraffinitäten.
Buprenorphin: Ein partieller Agonist am μ-Opioidrezeptor mit einem Ceiling-Effekt auf die Atemdepression.
Einzigartigkeit von Dezocin: Das einzigartige Profil von Dezocin als partieller Agonist am μ-Opioidrezeptor und Antagonist am κ-Opioidrezeptor unterscheidet es von anderen Opioiden. Dieses Profil ermöglicht es, eine wirksame Schmerzlinderung mit einem geringeren Risiko für Nebenwirkungen wie Dysphorie und Halluzinationen zu erreichen, die bei κ-Opioidrezeptor-Agonisten häufig auftreten .
Wirkmechanismus
Target of Action
Dezocine primarily targets the mu (μ) and kappa (κ) opioid receptors in the central nervous system (CNS) . It acts as a partial agonist at the mu receptor and an antagonist at the kappa receptor . These receptors play a crucial role in the perception of pain and the emotional response to pain .
In addition to opioid receptors, this compound also interacts with the norepinephrine transporter (NET) and the serotonin transporter (SERT) . These transporters are involved in the reuptake of norepinephrine and serotonin, neurotransmitters that play key roles in pain modulation .
Mode of Action
This compound binds with stereospecific receptors at many sites within the CNS to alter processes affecting both the perception of pain and the emotional response to pain . As a partial agonist at the mu receptor, this compound can activate this receptor to produce analgesic effects . As an antagonist at the kappa receptor, this compound can block the activation of this receptor .
This compound also inhibits the reuptake of norepinephrine and serotonin by binding to NET and SERT, respectively . This increases the availability of these neurotransmitters in the synaptic cleft, enhancing their pain-modulating effects .
Biochemical Pathways
This compound’s action on opioid receptors and neurotransmitter transporters affects several biochemical pathways. The activation of mu receptors and the blockade of kappa receptors can modulate the transmission of pain signals in the CNS . The inhibition of norepinephrine and serotonin reuptake can enhance the pain-modulating effects of these neurotransmitters .
Pharmacokinetics
The absorption of this compound is rapid and complete following intramuscular administration . It is metabolized in the liver via conjugation (glucuronidation) .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of cell proliferation, migration, and invasion, and the induction of apoptosis in certain cancer cells . This compound’s action on opioid receptors and neurotransmitter transporters can also modulate the perception of pain and the emotional response to pain .
Biochemische Analyse
Biochemical Properties
Dezocine interacts with several key biomolecules in the body, including opioid receptors and neurotransmitter transporters. Specifically, this compound acts as a partial agonist at the mu-type opioid receptor and as an antagonist at the kappa-type opioid receptor . This dual action is responsible for its analgesic properties. Additionally, this compound inhibits the reuptake of norepinephrine and serotonin, which enhances its analgesic effects . The interactions of this compound with these receptors and transporters modulate pain perception and emotional response to pain.
Cellular Effects
This compound has been shown to exert various effects on different cell types. In neuronal cells, this compound modulates cell signaling pathways associated with pain perception by binding to opioid receptors . This binding alters the activity of G-proteins and downstream signaling cascades, ultimately reducing the sensation of pain. In cancer cells, particularly triple-negative breast cancer cells, this compound has been found to inhibit cell proliferation, migration, and invasion, and to induce apoptosis . These effects are mediated through the inhibition of nicotinamide phosphoribosyltransferase, leading to a decrease in cellular nicotinamide adenine dinucleotide levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. By binding to mu-type opioid receptors, this compound activates G-protein coupled signaling pathways that inhibit adenylate cyclase activity, reducing cyclic adenosine monophosphate levels and decreasing neuronal excitability . As an antagonist at kappa-type opioid receptors, this compound blocks the receptor’s activity, which can mitigate dysphoria and other side effects associated with kappa receptor activation . Additionally, this compound’s inhibition of norepinephrine and serotonin reuptake enhances its analgesic effects by increasing the availability of these neurotransmitters in the synaptic cleft .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates a rapid onset of action following intramuscular administration, with peak analgesic effects occurring within 30 to 60 minutes . The stability of this compound in biological systems is relatively high, with a half-life of approximately 2 to 3 hours . Long-term studies have shown that this compound maintains its analgesic efficacy over extended periods without significant degradation . Chronic administration may lead to tolerance, necessitating dose adjustments to maintain therapeutic effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses of this compound produce significant analgesic effects without severe adverse reactions . At higher doses, this compound can cause respiratory depression, although this effect reaches a ceiling and does not increase proportionally with dosage . Studies in rats with chronic constriction injuries have shown that this compound’s analgesic effects are dose-dependent, with higher doses providing greater pain relief . Additionally, this compound has been found to reduce inflammation and improve the expression of neuropathic pain-related proteins .
Metabolic Pathways
This compound is primarily metabolized in the liver through conjugation reactions, including glucuronidation . The metabolites are then excreted via the kidneys. The metabolic pathways of this compound involve several enzymes, including uridine 5’-diphospho-glucuronosyltransferases, which facilitate the conjugation process . The metabolism of this compound does not produce active metabolites, which contributes to its relatively low potential for abuse compared to other opioids .
Transport and Distribution
This compound is rapidly absorbed following intramuscular administration and is widely distributed throughout the body . It crosses the blood-brain barrier to exert its central analgesic effects. The distribution of this compound within tissues is influenced by its lipophilicity, allowing it to accumulate in fatty tissues . This compound is also transported by plasma proteins, which facilitate its distribution to various tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the central nervous system, where it interacts with opioid receptors on neuronal cell membranes . This compound’s activity is influenced by its ability to bind to these receptors and modulate intracellular signaling pathways. The targeting of this compound to specific neuronal compartments is facilitated by its chemical structure, which allows it to interact with membrane-bound receptors .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Dezocin umfasst mehrere wichtige Schritte. Ein gängiges Verfahren beginnt mit der Kondensation von 1-Methyl-7-methoxy-2-tetralon mit 1,5-Dibrompentan unter Verwendung von Natriumhydrid oder Kalium-tert-butoxid als Base. Diese Reaktion bildet ein Schlüsselintermediat, das dann durch eine Reihe von Schritten, die Oxidation, Reduktion und Cyclisierung beinhalten, zu Dezocin weiterverarbeitet wird .
Industrielle Produktionsverfahren: Die industrielle Produktion von Dezocin beinhaltet in der Regel die Optimierung des Synthesewegs für die großtechnische Herstellung. Dazu gehören die Verwendung kostengünstiger und leicht verfügbarer Reagenzien, die Sicherstellung hoher Ausbeute und Reinheit sowie die Implementierung effizienter Reinigungsverfahren. Der Prozess umfasst auch strenge Qualitätskontrollmaßnahmen, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Dezocin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Dezocin kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Persäuren oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Dezocin kann Substitutionsreaktionen eingehen, insbesondere an den Amino- und Hydroxylgruppen, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Persäuren.
Reduktion: Lithiumaluminiumhydrid.
Substitution: Verschiedene Alkylierungsmittel und Nukleophile.
Hauptprodukte: Zu den Hauptprodukten, die bei diesen Reaktionen entstehen, gehören oxidierte und reduzierte Derivate von Dezocin sowie substituierte Analoga mit modifizierten pharmakologischen Eigenschaften .
Vergleich Mit ähnlichen Verbindungen
Morphine: A full agonist at the mu-opioid receptor, used for severe pain.
Pentazocine: A mixed agonist-antagonist like dezocine but with different receptor affinities.
Buprenorphine: A partial agonist at the mu-opioid receptor with a ceiling effect on respiratory depression.
Uniqueness of this compound: this compound’s unique profile as a partial agonist at the mu-opioid receptor and antagonist at the kappa-opioid receptor sets it apart from other opioids. This profile allows it to provide effective pain relief with a lower risk of side effects such as dysphoria and hallucinations, which are common with kappa-opioid receptor agonists .
Eigenschaften
IUPAC Name |
(1R,9S,15S)-15-amino-1-methyltricyclo[7.5.1.02,7]pentadeca-2(7),3,5-trien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-16-8-4-2-3-5-12(15(16)17)9-11-6-7-13(18)10-14(11)16/h6-7,10,12,15,18H,2-5,8-9,17H2,1H3/t12-,15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMVHDZWSFQSQP-VBNZEHGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCCC(C1N)CC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCCC[C@H]([C@@H]1N)CC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022911 | |
| Record name | Dezocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dezocine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015340 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.40e-02 g/L | |
| Record name | Dezocine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015340 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dezocine is a opioid analgesic drug of mixed agonist-antagonist type. It binds with stereospecific receptors at many sites within the central nervous system (CNS) to alter processes affecting both the perception of pain and the emotional response to pain. At least 2 of these types of receptors (mu and kappa) mediate analgesia. Mu receptors are widely distributed throughout the CNS, especially in the limbic system (frontal cortex, temporal cortex, amygdala, and hippocampus), thalamus, striatum, hypothalamus, and midbrain as well as laminae I, II, IV, and V of the dorsal horn in the spinal cord. Kappa receptors are localized primarily in the spinal cord and in the cerebral cortex. | |
| Record name | Dezocine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01209 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
53648-55-8 | |
| Record name | (-)-Dezocine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53648-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dezocine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053648558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dezocine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01209 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dezocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEZOCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHX8K5SV4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dezocine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015340 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dezocine's activity at multiple opioid receptors contribute to its unique pharmacological profile?
A2: this compound's partial agonism at MOR contributes to its analgesic effects, although these are generally less potent than full MOR agonists like morphine [, , ]. Its agonism at DOR likely contributes to its analgesic effects, while its antagonism at KOR might contribute to its lower abuse potential compared to other opioids [, , ].
Q2: Beyond opioid receptors, does this compound interact with other molecular targets?
A3: Yes, research has identified norepinephrine transporter (NET) and serotonin transporter (SERT) as novel molecular targets for this compound [, ]. It acts as an inhibitor of both NET and SERT, potentially contributing to its analgesic and antidepressant-like effects [, ].
Q3: this compound is described as having a “ceiling effect” on respiratory depression. What does this mean?
A4: Unlike some other opioids, where increasing doses can lead to progressively worsening respiratory depression, this compound demonstrates a ceiling effect. This means that beyond a certain dose, further increases in this compound do not produce significant additional respiratory depression, even though analgesic effects may continue to increase [, ].
Q4: How does this compound interact with morphine when co-administered?
A5: Studies have shown that this compound can antagonize the analgesic effects of morphine when administered simultaneously [, , ]. This interaction appears to be dose-dependent and may vary depending on the type of pain model used [, ].
Q5: How is this compound typically administered, and what is its duration of action?
A6: this compound is typically administered intravenously or intramuscularly [, , ]. Its duration of action is relatively short, typically lasting 2-4 hours depending on the dose and route of administration [, ].
Q6: What types of pain has this compound been studied for in clinical trials?
A8: this compound has been studied in clinical trials for a variety of pain conditions, including postoperative pain, cancer pain, and labor pain [, , , , ]. It has shown efficacy in reducing pain scores compared to placebo in these settings.
Q7: What are the main adverse effects associated with this compound?
A11: The most common adverse effects associated with this compound are similar to those seen with other opioids, including nausea, vomiting, dizziness, and drowsiness [, , , ]. The incidence of these side effects appears to be dose-dependent.
Q8: Does this compound have any known effects on the immune system?
A12: Some studies suggest that this compound may have less immunosuppressive effects compared to morphine, particularly on T-lymphocyte subsets and NK cells [, ]. This difference might be clinically relevant for patients with compromised immune systems, such as those undergoing cancer treatment.
Q9: What are some potential future research directions for this compound?
A13: * Further investigation into its unique pharmacological profile and interactions with opioid receptors and other molecular targets.* Development of novel formulations for improved delivery and bioavailability, such as intranasal administration [].* Exploration of potential applications beyond analgesia, such as in the treatment of depression or opioid dependence [, ].* Further investigation of its safety and efficacy in specific patient populations, such as the elderly or those with certain comorbidities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


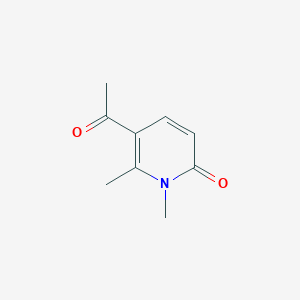
![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)
![Methyl N-(12-phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B144103.png)
